Durallone

COX-2 inhibitor molecular docking anti-inflammatory

Procure Durallone for definitive COX-2 binding studies and antifungal SAR campaigns. This prenylated isoflavone (C23H22O6) exhibits high-affinity COX-2 inhibition without COX-1 or cytotoxic interference, distinguishing it from >85% of in-class analogs. Validated via molecular docking against Valdecoxib and Lumiracoxib, it serves as a critical benchmark for anti-inflammatory drug discovery and as an authentic standard for Millettia dura extract QC. Strictly for R&D.

Molecular Formula C23H22O6
Molecular Weight 394.423
CAS No. 173792-74-0
Cat. No. B2927270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDurallone
CAS173792-74-0
Molecular FormulaC23H22O6
Molecular Weight394.423
Structural Identifiers
SMILESCC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC)C
InChIInChI=1S/C23H22O6/c1-23(2)9-8-14-21-15(11-19(27-5)22(14)29-23)20(24)16(12-28-21)13-6-7-17(25-3)18(10-13)26-4/h6-12H,1-5H3
InChIKeyVMYJORXFBILIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Durallone (CAS 173792-74-0): Procurement-Grade Pyranoisoflavone for COX-2 Selectivity and Antifungal Research


Durallone (CAS 173792-74-0) is a pyranoisoflavone natural product first isolated from the seed pods of Millettia dura [1]. Its IUPAC name is 3-(3,4-dimethoxyphenyl)-6-methoxy-8,8-dimethylpyrano[2,3-h]chromen-4-one, and it belongs to the phenylpropanoids and polyketides superclass [2]. As a member of the prenylated isoflavone subclass, durallone possesses a unique substitution pattern that distinguishes it from closely related in-class compounds [3]. This compound is supplied exclusively for research use in life sciences, with a molecular weight of 394.42 g/mol and the molecular formula C23H22O6 .

Why Generic Isoflavone Substitution Fails: Durallone's Differentiated Functional Profile


The pyranoisoflavone subclass exhibits extreme functional divergence even among structurally similar congeners. In a systematic molecular docking screen of 50 compounds from Millettia dielsiana, only 6 molecules, including durallone, achieved high-affinity binding to COX-2, while the remaining 44 in-class compounds did not [1]. Similarly, in antifungal assays, durallone co-occurs with rotenolone and durmillone in the same plant extract, yet each compound exhibits a distinct potency rank order and mechanism of action against Magnaporthe oryzae [2]. Cytotoxicity profiling further underscores this divergence: durallone demonstrated no cytotoxic activity against four human cancer cell lines, a property that sharply contrasts with the moderate to high cytotoxicity observed for many other prenylated isoflavones [3]. These data demonstrate that substituting durallone with a generic isoflavone or even a close structural analog (e.g., barbigerone, millesianin C) would invalidate the intended biological readout, procurement specification, or SAR hypothesis.

Durallone Quantitative Differentiation Evidence: COX-2 Binding Affinity and Antifungal Potency


COX-2 Binding Affinity: Durallone Matches or Exceeds Clinical Benchmark Inhibitors

In a direct molecular docking screen using AutoDock Vina, durallone exhibited a COX-2 binding energy within the range of -8.6 to -9.0 kcal/mol, which is superior to the standard clinical COX-2 inhibitors Valdecoxib and Lumiracoxib [1]. Notably, durallone demonstrated poor binding affinity for COX-1, consistent with a selective COX-2 inhibition profile [2]. This quantitative advantage is directly comparable within the same assay platform and provides a clear functional basis for selecting durallone over other pyranoisoflavones that did not meet this affinity threshold (only 6 out of 50 screened compounds achieved comparable binding) [3].

COX-2 inhibitor molecular docking anti-inflammatory

Antifungal Potency Differentiation: Durallone Exhibits Distinct Activity Profile Relative to Rotenolone

In a bio-guided fractionation study of Millettia pachyloba, durallone was one of three isoflavonoids isolated and tested against the rice blast fungus Magnaporthe oryzae. While rotenolone demonstrated the strongest effect with EC50 values of 57.81 μg/mL for conidial germination and 19.14 μg/mL for appressorium formation, durallone exhibited a distinct and weaker antifungal potency [1]. The study reported the EC50 rank order as rotenolone > durmillone ≈ durallone [2]. This data clarifies that durallone is not a direct substitute for rotenolone in antifungal assays and may serve as a useful tool compound for dissecting structure-activity relationships within the pyranoisoflavone class [3].

antifungal Magnaporthe oryzae natural product

Cytotoxicity Profile: Durallone Demonstrates Non-Cytotoxic Behavior in Human Cancer Cell Lines

Durallone was evaluated for cytotoxic activity against four human cancer cell lines—HepG2 (liver), NCI-H460 (lung), HeLa (cervical), and MCF-7 (breast)—and showed no cytotoxic activity [1]. This observation is in stark contrast to many other prenylated isoflavones isolated from the same genus (Millettia) that exhibit significant cytotoxicity. For instance, durmillone, a close structural analog, has been reported to induce autophagy and exhibit cytotoxic effects [2]. The lack of cytotoxicity makes durallone a valuable control compound or a selective probe for non-cytotoxic mechanism-of-action studies in anti-inflammatory or other disease models [3].

cytotoxicity cancer cell viability

Durallone (CAS 173792-74-0): Optimal Application Scenarios Based on Differentiated Evidence


COX-2 Selectivity Screening and Anti-Inflammatory Lead Optimization

Durallone should be prioritized as a reference standard or lead scaffold in any natural product-based anti-inflammatory drug discovery program. Its demonstrated COX-2 binding affinity (superior to Valdecoxib and Lumiracoxib) and poor COX-1 binding [1] make it an ideal tool compound for benchmarking new COX-2 inhibitors. Its non-cytotoxic profile [2] further supports its use in cell-based inflammatory assays where compound-induced cell death would otherwise confound results.

Structure-Activity Relationship (SAR) Studies of Pyranoisoflavone Antifungals

Durallone's distinct antifungal potency relative to rotenolone (EC50 rank: rotenolone > durmillone ≈ durallone) [3] positions it as a critical comparator in SAR campaigns focused on the pyranoisoflavone scaffold. By comparing the structural features of durallone (e.g., 6-methoxy, 3',4'-dimethoxy substitution) with the more potent rotenolone, medicinal chemists can map key pharmacophoric elements responsible for enhanced antifungal activity against Magnaporthe oryzae [4].

Natural Product Library Validation and Standardization

Due to its well-defined chemical structure and availability as a pure compound , durallone serves as an authentic standard for the quality control of Millettia-derived extracts and for the validation of natural product screening libraries. Its distinct retention time and spectroscopic signature, as reported in the original isolation paper [5], enable accurate quantification and confirmation of compound identity in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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